molecular formula C11H11BrO B1382741 2-(4-bromophenyl)-3,6-dihydro-2H-pyran CAS No. 916154-90-0

2-(4-bromophenyl)-3,6-dihydro-2H-pyran

Cat. No. B1382741
M. Wt: 239.11 g/mol
InChI Key: DYZBBSBAKBTDPW-UHFFFAOYSA-N
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Description

The compound “2-(4-bromophenyl)-3,6-dihydro-2H-pyran” belongs to a class of organic compounds known as bromophenols . Bromophenols are organic compounds consisting of a bromine atom bonded to a phenol ring . They are used in various fields of research and industry, including medicine and agriculture.


Synthesis Analysis

While specific synthesis methods for “2-(4-bromophenyl)-3,6-dihydro-2H-pyran” are not available, similar compounds are often synthesized through various chemical reactions . For example, bromophenols can be produced by electrophilic halogenation of phenol with bromine .


Molecular Structure Analysis

The molecular structure of a compound determines its physical and chemical properties. While the exact structure of “2-(4-bromophenyl)-3,6-dihydro-2H-pyran” is not available, similar compounds often have complex structures with multiple functional groups .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its molecular structure. While specific reactions for “2-(4-bromophenyl)-3,6-dihydro-2H-pyran” are not available, similar compounds often undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While specific properties for “2-(4-bromophenyl)-3,6-dihydro-2H-pyran” are not available, similar compounds often have a variety of physical and chemical properties .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • The compound has been involved in the synthesis of complex organic molecules. For instance, Skladchikov, Fatykhov, and Gataullin (2012) reported the synthesis of 1-{4a,6-Dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl} ethanone using a related compound, N-(2-bromo-4-methylphenyl)-N-(4-methyl-3,6-dihydro-2Hpyran-3-yl)acetamide, in the presence of various reagents including palladium(II) acetate and copper(II) acetate (Skladchikov, Fatykhov, & Gataullin, 2012).
  • Biomedical Applications :

    • Research by Ryzhkova, Ryzhkov, and Elinson (2020) explored the electrochemically induced multicomponent transformation of a related compound, 3-(4-bromophenyl)isoxazol-5(4H)-one, and its potential in regulating inflammatory diseases, as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
  • Antimicrobial Properties :

    • Georgiadis, Couladouros, and Delitheos (1992) discovered that derivatives of 2H-pyran-3(6H)-ones, similar in structure to the compound , exhibit significant activity against gram-positive bacteria, highlighting the antimicrobial potential of these compounds (Georgiadis, Couladouros, & Delitheos, 1992).
  • Photochemical Properties :

    • A study by Mori and Maeda (1991) focused on the photochemical color change of 4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran and related compounds, suggesting potential applications in photochemistry (Mori & Maeda, 1991).
  • Kinetic Studies in Pyrolysis :

    • Álvarez-Aular et al. (2018) conducted experimental and theoretical studies on the pyrolysis of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes, including 2-(4-bromophenoxy)tetrahydro-2H-pyran, providing insights into the kinetics and mechanisms of these reactions (Álvarez-Aular et al., 2018).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. While specific safety and hazard information for “2-(4-bromophenyl)-3,6-dihydro-2H-pyran” is not available, similar compounds often have various safety considerations .

properties

IUPAC Name

2-(4-bromophenyl)-3,6-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-2,4-7,11H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZBBSBAKBTDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCOC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-3,6-dihydro-2H-pyran

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-(4-bromophenyl)tetrahydro-2H-pyran (320 mg, 1.00 mmol) in toluene (5 mL) was added 1,8-Diazabicyclo[5.4.0]undec-7-ene (304 mg, 2.00 mmol). The mixture was stirred at 100° C. for 16 hours. The mixture was then diluted with ethyl acetate and water. The organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated. The residue was purified by silica gel chromatography to give the title compound (150 mg) which contained some impurity of 4-bromobenzaldehyde. 1H NMR (400 MHz, CDCl3) δ ppm 7.48 (d, 2H) 7.30 (d, 2H) 5.92 (m, 1H) 5.82 (m, 1H) 4.52 (dd, 1H) 4.36 (m, 2H) 2.27 (m, 2H).
Quantity
320 mg
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reactant
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304 mg
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5 mL
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solvent
Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromophenyl)-3,6-dihydro-2H-pyran
Reactant of Route 2
2-(4-bromophenyl)-3,6-dihydro-2H-pyran
Reactant of Route 3
2-(4-bromophenyl)-3,6-dihydro-2H-pyran
Reactant of Route 4
2-(4-bromophenyl)-3,6-dihydro-2H-pyran
Reactant of Route 5
2-(4-bromophenyl)-3,6-dihydro-2H-pyran
Reactant of Route 6
2-(4-bromophenyl)-3,6-dihydro-2H-pyran

Citations

For This Compound
2
Citations
S Sarkar - 2018 - gyan.iitg.ernet.in
The Ph.D thesis work entitled ‘New Appoaches Towards the Synthesis of Oxygen Heterocyclic Compounds’ describes some original and interesting research work. The dissertation is …
Number of citations: 2 gyan.iitg.ernet.in
U Borthakur, S Biswas, AK Saikia - ACS omega, 2019 - ACS Publications
Borontrifluoride etherate (BF 3 ·OEt 2 ) can be efficiently used for the synthesis of dihydropyrans from triethylsilyl homoallylic alcohols and aldehydes in good yields. The reaction is …
Number of citations: 6 pubs.acs.org

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